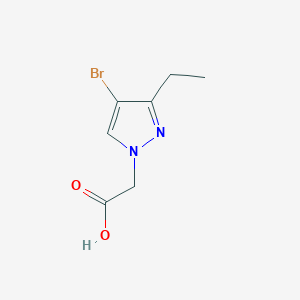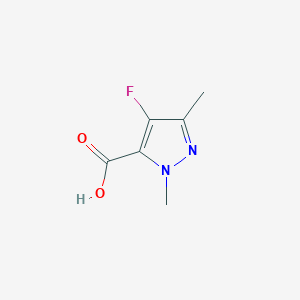![molecular formula C26H34N2O5 B3007982 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921811-58-7](/img/structure/B3007982.png)
2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide, is a complex molecule that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures such as 2-phenylbenzothiazoles and oxazole derivatives have been synthesized and evaluated for their biological activities, including antitumor and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions to yield 2-phenylbenzothiazoles . Another synthesis route for oxazole derivatives includes the reaction of 3,4-dimethoxybenzoyl chloride with chiral auxiliary-bearing isocyanides . These methods suggest that the synthesis of the compound would likely involve multi-step organic reactions, possibly including the formation of amide bonds, ring closures, and the introduction of substituents through various organic transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the molecular structure of a strongly fluorescent oxazole derivative was determined by X-ray means . This suggests that the molecular structure of the compound could also be analyzed using similar techniques to understand its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions with biological targets. For example, the antitumor activity of 2-phenylbenzothiazoles does not rely on the induction of CYP1A1 expression, indicating a different mechanism of action compared to other compounds in the same class . Similarly, the anti-inflammatory activity of thiazolidinone derivatives involves protein denaturation and binding affinity towards human serum albumin (HSA) as revealed by molecular docking studies . These insights suggest that the compound may also undergo specific chemical reactions with biological targets, contributing to its potential pharmacological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, fluorescence quantum yields, and stability, can be inferred from their molecular structures and substituents. The high fluorescence quantum yields of certain oxazole derivatives indicate that the compound may also exhibit fluorescence properties, which could be useful in biological imaging applications . The anti-inflammatory activity and ulcerogenic toxicity studies of thiazolidinone derivatives provide insights into the therapeutic index and safety profile of such compounds .
Wissenschaftliche Forschungsanwendungen
Antiallergic Activity
Compounds structurally related to 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide have been synthesized and demonstrated to be orally active antiallergic agents. These include derivatives of 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid, which exhibited potent inhibitory effects on passive cutaneous anaphylaxis and IgG1-mediated bronchoconstriction, showing the potential for clinical evaluation as antiallergic agents (Ohshima et al., 1992).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones designed, synthesized, and evaluated demonstrated broad-spectrum antitumor activity, with certain compounds being significantly more potent than the positive control 5-FU. This indicates the potential use of these compounds in cancer therapy, highlighting the role of structural modifications in enhancing antitumor efficacy (Asgari et al., 2016).
Anti-inflammatory and Antimicrobial Agents
Research into the derivatives of benzoxazepine, benzothiazepine, and benzodiazepine bearing an aryl sulfonate moiety has shown these compounds to possess antimicrobial and anti-inflammatory properties. This suggests the versatility of the core structure in addressing various inflammatory and bacterial infections, providing a foundation for developing new therapeutic agents (Kendre et al., 2015).
Novel Synthesis Approaches
The synthesis and characterization of compounds related to 2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide, involving innovative synthetic routes such as Ugi four-component reaction followed by click and N-arylation reactions, demonstrate the evolving methodologies in medicinal chemistry to create potent bioactive molecules (Asgari et al., 2019).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-17(2)11-12-28-20-9-8-19(15-22(20)33-16-26(3,4)25(28)30)27-24(29)14-18-7-10-21(31-5)23(13-18)32-6/h7-10,13,15,17H,11-12,14,16H2,1-6H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSWPSZGCPOOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide](/img/structure/B3007900.png)
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3007901.png)
![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B3007904.png)
![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline hydrochloride](/img/structure/B3007909.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007910.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)
![N-(3-{[3-(2-ethylphenoxy)-2-(3-methoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3007914.png)
![6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B3007916.png)
![(Z)-13-acetyl-2-(2-hydroxy-5-nitrobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B3007918.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-chloro-2-nitrobenzamide](/img/structure/B3007919.png)